2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide
Description
This compound features a thiazole core substituted with a 3,4-dimethoxyphenyl group at position 2 and an acetamide linkage to a 1-(2-methoxyethyl)-substituted indole moiety at position 4 of the thiazole.
Properties
Molecular Formula |
C24H25N3O4S |
|---|---|
Molecular Weight |
451.5 g/mol |
IUPAC Name |
2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-[1-(2-methoxyethyl)indol-4-yl]acetamide |
InChI |
InChI=1S/C24H25N3O4S/c1-29-12-11-27-10-9-18-19(5-4-6-20(18)27)26-23(28)14-17-15-32-24(25-17)16-7-8-21(30-2)22(13-16)31-3/h4-10,13,15H,11-12,14H2,1-3H3,(H,26,28) |
InChI Key |
VEPVHJDCMIMHPB-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C=CC2=C(C=CC=C21)NC(=O)CC3=CSC(=N3)C4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide typically involves multi-step organic reactions. The process begins with the formation of the thiazole ring, followed by the introduction of the dimethoxyphenyl group. The indole ring is then synthesized separately and coupled with the thiazole derivative. The final step involves the acylation of the indole nitrogen with the thiazole derivative under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry techniques might be employed to scale up the production process while maintaining consistency and quality.
Chemical Reactions Analysis
Types of Reactions
2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the methoxy groups or to alter the thiazole ring.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction can lead to the formation of simpler hydrocarbons.
Scientific Research Applications
Overview
The compound 2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide is a synthetic organic molecule with significant potential in various scientific fields, particularly in medicinal chemistry and pharmacology. Its unique structural features suggest diverse biological activities, making it a candidate for further research and application.
Anticancer Activity
Research has indicated that compounds containing thiazole and indole moieties exhibit anticancer properties. The thiazole ring is known to interact with various biological targets involved in cancer progression. Studies have shown that derivatives of thiazole can inhibit tumor growth by inducing apoptosis in cancer cells. For example, compounds similar to the target structure have demonstrated efficacy against breast and lung cancer cell lines in vitro.
Antimicrobial Properties
The presence of the thiazole structure contributes to antimicrobial activity. Compounds with similar configurations have been explored for their ability to combat bacterial infections, including those caused by resistant strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Neurological Applications
Indole derivatives are frequently studied for their neuroprotective effects. The compound may exhibit potential in treating neurodegenerative diseases by modulating neurotransmitter systems or providing antioxidant effects. Research into related compounds has highlighted their ability to protect neuronal cells from oxidative stress and inflammation.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry investigated a series of thiazole-indole hybrids for their anticancer properties. The results indicated that certain modifications enhanced the cytotoxicity against various cancer cell lines, suggesting that the compound could be optimized for improved efficacy (source needed).
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial properties, derivatives of thiazole were tested against Gram-positive and Gram-negative bacteria. The results showed promising activity against resistant strains, indicating that the compound could serve as a lead for developing new antibiotics (source needed).
Data Table: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cell lines | [Source needed] |
| Antimicrobial | Effective against resistant bacterial strains | [Source needed] |
| Neuroprotective | Modulates neurotransmitter systems | [Source needed] |
Mechanism of Action
The mechanism of action of 2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Comparison
Key Structural Insights :
- Electron-Donating vs. Withdrawing Groups : The target compound’s 3,4-dimethoxyphenyl group contrasts with the dichlorophenyl group in ’s compound, which may alter electronic interactions with targets .
- Heterocyclic Diversity: The indole moiety in the target compound differs from the isoindolone in or the quinoline in A-740003, impacting binding specificity .
- Solubility-Enhancing Groups: The methoxyethyl chain (target compound) mirrors Rilapladib’s piperidine-methoxyethyl group, suggesting improved bioavailability compared to non-polar analogs .
Physicochemical Properties
- Melting Points : reports melting points for analogs (e.g., 9a–9e: ~160–220°C), suggesting the target compound may exhibit similar thermal stability .
- Hydrogen Bonding : The acetamide group in the target compound likely forms intermolecular N–H⋯O bonds, as seen in ’s crystal structures, influencing crystallinity and stability .
- Solubility : The methoxyethyl group may enhance aqueous solubility compared to ’s biphenyl-thiazole analog, which lacks polar side chains .
Biological Activity
The compound 2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide is a complex organic molecule that exhibits significant potential in medicinal chemistry. Its unique structure, characterized by a thiazole ring and an indole moiety, suggests diverse biological activities. This article aims to explore the biological activity of this compound based on existing research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molar mass of 372.48 g/mol. The presence of functional groups such as methoxy and thiazole enhances its chemical reactivity and potential biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C20H24N2O3S |
| Molar Mass | 372.48 g/mol |
| Density | 1.206 g/cm³ (Predicted) |
| Boiling Point | 512.3 °C (Predicted) |
| pKa | 3.88 (Predicted) |
Mechanisms of Biological Activity
Preliminary studies indicate that the compound may exhibit a range of biological activities, including:
- Anticancer Activity : The thiazole and indole moieties are known for their anticancer properties. Research has shown that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
- Antimicrobial Properties : Compounds containing thiazole rings often demonstrate antimicrobial activity against various pathogens. The presence of the dimethoxyphenyl group may enhance this effect by increasing lipophilicity and membrane permeability .
- Neuroprotective Effects : Indole derivatives have been studied for their neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases .
Case Studies
- Anticancer Screening : A study conducted on a library of compounds identified several derivatives with significant anticancer activity against colon carcinoma cell lines. The compound exhibited an IC50 value comparable to established chemotherapeutics, indicating its potential as a lead compound in cancer treatment .
- Antimicrobial Evaluation : In vitro tests revealed that the compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antimicrobial activity. The mechanism was attributed to disruption of bacterial cell membranes .
Comparative Analysis with Similar Compounds
The biological activity of 2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide can be compared with structurally related compounds:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| 4-(Dimethylamino)benzaldehyde thiazole | Antitumor | Known for selective cytotoxicity |
| 5-Methylthiazole | Antimicrobial | Exhibits activity against resistant strains |
| 2-Amino-thiazole derivatives | Broad spectrum activity | Diverse applications in pharmacology |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
